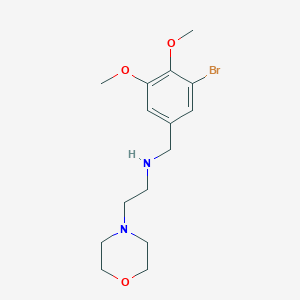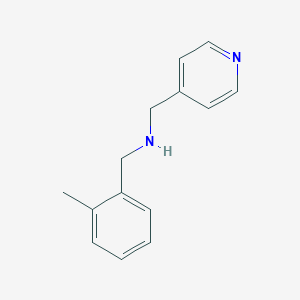![molecular formula C21H18BrFN2O4S B262770 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)
2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 1999 by Bayer AG and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Mechanism of Action
2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells and is responsible for promoting cell proliferation and survival. By inhibiting RAF kinases, 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 can block this pathway and induce cell death in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting RAF kinases, it also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis and tumor growth. 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 has also been shown to induce apoptosis in cancer cells and inhibit tumor cell invasion and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 in lab experiments is its specificity for RAF kinases, which allows for more targeted inhibition of the MAPK/ERK signaling pathway. However, one limitation is that it can also inhibit the activity of other kinases, which can lead to off-target effects.
Future Directions
There are several future directions for research on 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006. One area of focus is the development of more specific inhibitors of RAF kinases that can avoid off-target effects. Another area of research is the combination of 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 with other therapeutic agents to enhance its efficacy in cancer treatment. Additionally, there is ongoing research on the use of 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 in the treatment of other types of cancer, such as thyroid and pancreatic cancer.
Synthesis Methods
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 involves a multistep process that begins with the reaction of 4-bromo-3-methylphenol with sodium hydride to form the corresponding phenoxide. This intermediate is then reacted with 4-fluoroaniline to form the key intermediate, which is then coupled with N-(chloroacetyl)-p-toluenesulfonamide to form 2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006.
Scientific Research Applications
2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including RAF, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis.
properties
Product Name |
2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide |
|---|---|
Molecular Formula |
C21H18BrFN2O4S |
Molecular Weight |
493.3 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C21H18BrFN2O4S/c1-14-12-18(8-11-20(14)22)29-13-21(26)24-16-6-9-19(10-7-16)30(27,28)25-17-4-2-15(23)3-5-17/h2-12,25H,13H2,1H3,(H,24,26) |
InChI Key |
RWFHHPFHRQGFPA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)
![2-[(4-Isopropylbenzyl)amino]-1-phenylethanol](/img/structure/B262692.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)
![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)
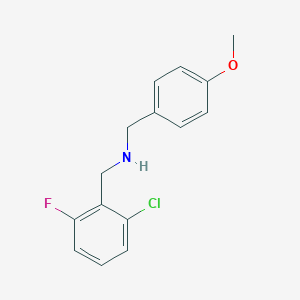
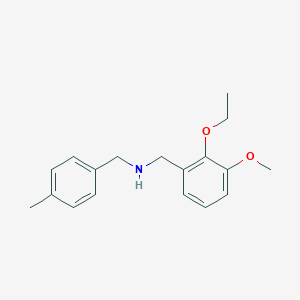
![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)
![N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262700.png)
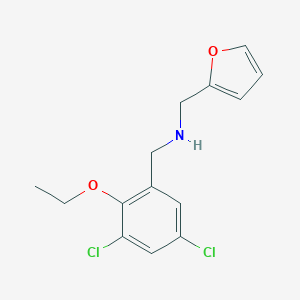
![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B262704.png)

